molecular formula C23H26N6O4 B11512520 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

Cat. No.: B11512520
M. Wt: 450.5 g/mol
InChI Key: OSHZGOWNZGALGJ-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole and benzodiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ammonia, toluene, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE apart is its unique combination of oxadiazole and benzodiazole rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H26N6O4

Molecular Weight

450.5 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H26N6O4/c1-3-31-18-10-9-15(13-19(18)32-4-2)11-12-25-20(30)14-29-17-8-6-5-7-16(17)26-23(29)21-22(24)28-33-27-21/h5-10,13H,3-4,11-12,14H2,1-2H3,(H2,24,28)(H,25,30)

InChI Key

OSHZGOWNZGALGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OCC

Origin of Product

United States

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